molecular formula C13H14ClN5 B2707324 5-Chloro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine CAS No. 2034457-65-1

5-Chloro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine

Cat. No.: B2707324
CAS No.: 2034457-65-1
M. Wt: 275.74
InChI Key: HMOWIJKTPJOSGF-UHFFFAOYSA-N
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Description

5-Chloro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a pyrimidine ring substituted with a chloro group at the 5-position and a pyridin-2-yl-piperazine moiety at the 2-position. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to streamline the synthesis process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups at the 5-position of the pyrimidine ring .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable candidate for various therapeutic applications.

Properties

IUPAC Name

5-chloro-2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN5/c14-11-9-16-13(17-10-11)19-7-5-18(6-8-19)12-3-1-2-4-15-12/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOWIJKTPJOSGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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